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Compound of Interest

Compound Name: 1-Hydroxy-2-hexadecen-4-one

Cat. No.: B15177116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound 1-Hydroxy-2-hexadecen-4-
one is not readily available in the current scientific literature. This guide is therefore based on

established principles of organic chemistry, data from analogous compounds, and predictive

methodologies. All information should be treated as a theoretical guide for research and

development purposes.

Introduction
1-Hydroxy-2-hexadecen-4-one is a long-chain, polyfunctionalized organic molecule. Its

structure, featuring a hydroxyl group, a carbon-carbon double bond, and a ketone, suggests a

potential for diverse chemical reactivity and biological activity. The α,β-unsaturated ketone

moiety is a well-known reactive pharmacophore, and the long hydrocarbon tail imparts

significant lipophilicity. This combination of features makes it a molecule of interest for

applications in materials science, organic synthesis, and pharmacology, particularly in the

development of novel therapeutic agents.

Predicted Chemical and Physical Properties
Quantitative data for 1-Hydroxy-2-hexadecen-4-one is not available. The following table

summarizes the predicted properties based on its structure and comparison with related long-

chain alcohols and ketones.
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Property
Predicted
Value/Information

Basis of Prediction

Molecular Formula C₁₆H₃₀O₂

Molecular Weight 254.41 g/mol

Appearance
Likely a waxy solid or viscous

oil at room temperature.

Based on long-chain fatty

alcohols and ketones.

Melting Point
Estimated to be in the range of

30-60 °C.

Analogy with long-chain

saturated alcohols and

ketones. The presence of the

double bond and polar groups

will influence the crystal

packing.

Boiling Point

High, likely >300 °C at

atmospheric pressure. Prone

to decomposition at high

temperatures.

Characteristic of high

molecular weight organic

compounds with polar

functional groups.

Solubility

Insoluble in water. Soluble in

nonpolar organic solvents

(e.g., hexane, ether,

chloroform) and moderately

soluble in polar organic

solvents (e.g., ethanol,

acetone).

The long C₁₂ alkyl chain

dictates its solubility, making it

highly nonpolar.

Stability

Potentially unstable to heat,

light, and strong acids or

bases due to the presence of

the α,β-unsaturated ketone

system.

α,β-Unsaturated carbonyl

compounds can undergo

polymerization or

rearrangement.

Spectroscopic Properties
The conjugated system in 1-Hydroxy-2-hexadecen-4-one will give rise to characteristic

spectroscopic signals.
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Spectroscopy Predicted Chemical Shifts and Signals

¹H NMR

- Vinyl protons (C2-H, C3-H): δ 6.0-7.0 ppm,

likely showing coupling to each other. -

Hydroxymethyl protons (C1-H₂): δ ~4.2 ppm,

doublet. - Methylene protons alpha to ketone

(C5-H₂): δ ~2.5 ppm, triplet. - Alkyl chain

protons: δ 0.8-1.6 ppm. - Terminal methyl

protons: δ ~0.9 ppm, triplet.

¹³C NMR

- Carbonyl carbon (C4): δ 198-205 ppm. - Vinyl

carbons (C2, C3): δ 125-150 ppm. -

Hydroxymethyl carbon (C1): δ ~65 ppm. -

Methylene carbon alpha to ketone (C5): δ ~40

ppm. - Alkyl chain carbons: δ 20-35 ppm. -

Terminal methyl carbon: δ ~14 ppm.

IR Spectroscopy

- O-H stretch (hydroxyl): Broad peak around

3400 cm⁻¹. - C=O stretch (ketone): Strong,

sharp peak around 1670-1690 cm⁻¹ (lowered

due to conjugation). - C=C stretch (alkene):

Peak around 1620-1640 cm⁻¹. - C-H stretches

(alkyl): Peaks around 2850-2960 cm⁻¹.

UV-Vis Spectroscopy

Expected to show a π → π* transition in the UV

region, characteristic of α,β-unsaturated

ketones, likely around 210-250 nm.[1]

Potential Synthesis
While no specific synthesis for 1-Hydroxy-2-hexadecen-4-one has been reported, a plausible

synthetic route can be proposed based on established organic reactions. A Knoevenagel-type

condensation provides a viable approach.[2]

Experimental Protocol: Proposed Synthesis via
Knoevenagel-type Condensation
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This protocol is a hypothetical adaptation of known procedures for the synthesis of related 4-

hydroxyalk-2-en-1-ones.[2]

Materials:

1-Arylsulfinyl-2-pentadecanone (can be synthesized from pentadecanoic acid)

Formaldehyde (or a suitable equivalent like paraformaldehyde)

Diethylamine

Anhydrous diethyl ether

Saturated aqueous sodium bicarbonate

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: To a solution of 1-arylsulfinyl-2-pentadecanone in anhydrous diethyl ether at

0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of formaldehyde in

diethyl ether.

Condensation: Add diethylamine dropwise to the cooled reaction mixture. The reaction is

then allowed to warm to room temperature and stirred for 12-24 hours. Progress can be

monitored by thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with diethyl ether.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure

to obtain the crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.organic-chemistry.org/abstracts/lit0/157.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatography: Purify the crude product by silica gel column chromatography using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-
hydroxy-2-hexadecen-4-one.

Note: The arylsulfinyl group is eliminated during the reaction to form the carbon-carbon double

bond.

Below is a diagram illustrating the proposed synthetic workflow.
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Preparation of 1-Arylsulfinyl-2-pentadecanone

Several steps
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Proposed Synthetic Workflow for 1-Hydroxy-2-hexadecen-4-one.

Potential Biological Activity and Signaling Pathways
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The biological activity of 1-Hydroxy-2-hexadecen-4-one has not been experimentally

determined. However, the presence of a long alkyl chain and an α,β-unsaturated ketone

functional group allows for predictions of its potential biological effects.

Long-chain alcohols and ketones are known to exhibit antimicrobial activity.[3][4] The lipophilic

tail of 1-Hydroxy-2-hexadecen-4-one would facilitate its partitioning into bacterial cell

membranes, potentially disrupting membrane integrity and function.

The α,β-unsaturated ketone is a Michael acceptor and can react with nucleophilic residues in

proteins, such as cysteine thiols. This reactivity is the basis for the biological activity of many

natural products and drugs. It is plausible that 1-Hydroxy-2-hexadecen-4-one could act as an

inhibitor of enzymes that have a critical cysteine residue in their active site.

A hypothetical signaling pathway that could be modulated by a molecule with this structure is

the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response. Many

α,β-unsaturated ketones are known to be activators of this pathway through covalent

modification of cysteine residues in Keap1.

Below is a conceptual diagram of this hypothetical interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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